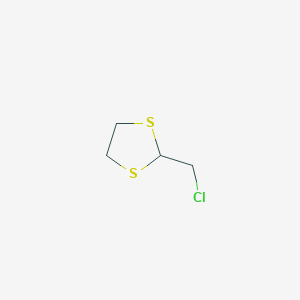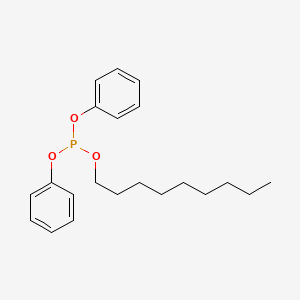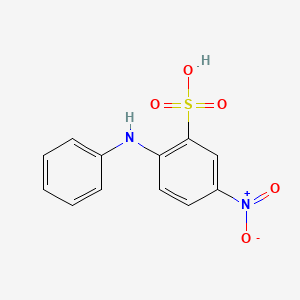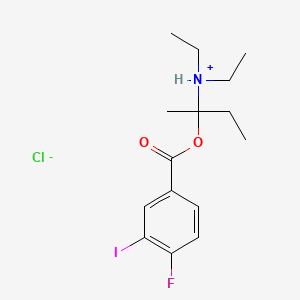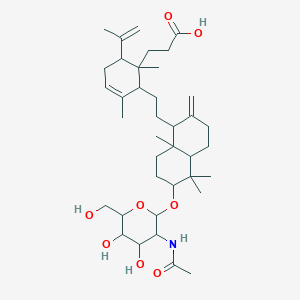
Lansiodide A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lansiodide A is a naturally occurring compound known for its unique chemical structure and potential biological activities It is a type of glycoside, which means it consists of a sugar molecule bound to another functional group via a glycosidic bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Lansiodide A typically involves the extraction from natural sources, such as plants. The process begins with the collection of plant material, followed by extraction using solvents like methanol or ethanol. The extract is then subjected to chromatographic techniques to isolate this compound.
Industrial Production Methods
Industrial production of this compound is less common due to its natural abundance. advancements in biotechnology and synthetic biology may pave the way for large-scale production through microbial fermentation or plant cell cultures.
Analyse Des Réactions Chimiques
Types of Reactions
Lansiodide A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using agents such as sodium borohydride, leading to the formation of different derivatives.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by others, often under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Hydrochloric acid, sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
Lansiodide A has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study glycosidic bond formation and cleavage.
Biology: Researchers investigate its role in plant metabolism and its potential as a natural pesticide.
Medicine: this compound is explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mécanisme D'action
The mechanism by which Lansiodide A exerts its effects involves its interaction with specific molecular targets. It binds to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For instance, its anti-inflammatory effects may be due to the inhibition of pro-inflammatory cytokines.
Comparaison Avec Des Composés Similaires
Lansiodide A can be compared with other glycosides, such as:
Lansioside B: Similar in structure but differs in the sugar moiety attached.
Lansioside C: Another glycoside with distinct biological activities.
Digitoxin: A well-known cardiac glycoside with different therapeutic applications.
This compound stands out due to its unique combination of sugar and aglycone, which imparts specific biological activities not seen in other glycosides.
Propriétés
Numéro CAS |
82537-86-8 |
|---|---|
Formule moléculaire |
C38H61NO8 |
Poids moléculaire |
659.9 g/mol |
Nom IUPAC |
3-[2-[2-[6-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethyl]-1,3-dimethyl-6-prop-1-en-2-ylcyclohex-3-en-1-yl]propanoic acid |
InChI |
InChI=1S/C38H61NO8/c1-21(2)25-12-10-22(3)26(37(25,8)19-17-31(42)43)13-14-27-23(4)11-15-29-36(6,7)30(16-18-38(27,29)9)47-35-32(39-24(5)41)34(45)33(44)28(20-40)46-35/h10,25-30,32-35,40,44-45H,1,4,11-20H2,2-3,5-9H3,(H,39,41)(H,42,43) |
Clé InChI |
DPUBTAIUQYXFDA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CCC(C(C1CCC2C(=C)CCC3C2(CCC(C3(C)C)OC4C(C(C(C(O4)CO)O)O)NC(=O)C)C)(C)CCC(=O)O)C(=C)C |
melting_point |
174 - 175 °C |
Description physique |
Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



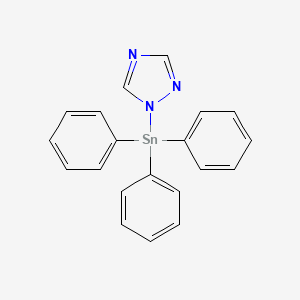
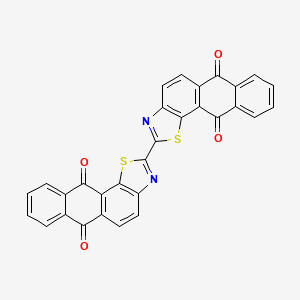
![Methyl [4-[(4-amino-2-methylphenyl)azo]phenyl]carbamate](/img/structure/B13787227.png)
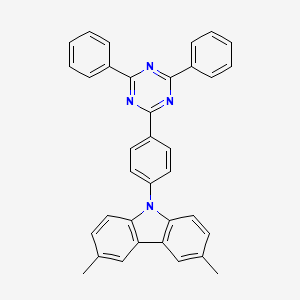

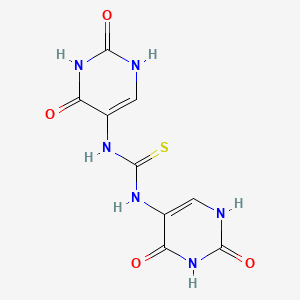
![[(2E,5E)-2,5-bis[(2E)-2-[5-chloro-1-(2-methoxyethyl)-3,3-dimethylindol-2-ylidene]ethylidene]cyclopentylidene]-diphenylazanium;hexafluorophosphate](/img/structure/B13787243.png)

![Urea, N-[[(1-methyl-1H-imidazol-2-yl)thio]methyl]-N'-phenyl-](/img/structure/B13787250.png)
